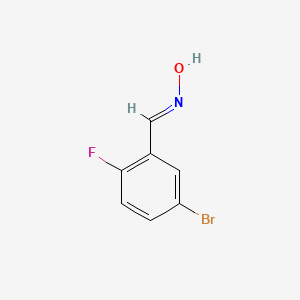

5-Bromo-2-fluoro-benzaldehyde oxime

Description

Significance of Halogenated Aromatic Scaffolds in Synthetic Chemistry

Halogenated aromatic compounds are pivotal in synthetic chemistry due to the unique properties imparted by halogen substituents. The inclusion of halogens like fluorine, chlorine, and bromine into an aromatic ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.netnih.gov This makes them crucial components in drug discovery and development, with a substantial number of drugs approved by the FDA containing halogen atoms. nih.gov

In synthetic chemistry, halogens, particularly chlorine and bromine, serve as versatile handles for further molecular modifications through cross-coupling reactions, allowing for the construction of complex molecular architectures. researchgate.net The presence of a halogen can influence the reactivity of the aromatic ring, making it a valuable precursor for creating diverse functional groups. researchgate.netchemimpex.com Furthermore, halogenation is a recognized strategy for enhancing the binding affinity and specificity of drug candidates to their biological targets, a phenomenon partly attributed to the formation of halogen bonds. researchgate.netacs.orgacs.org The strategic placement of halogens can improve a compound's potency and pharmacokinetic profile, highlighting their importance in medicinal chemistry. researchgate.net

Role of the Oxime Functional Group in Molecular Design and Reactivity

The oxime functional group (-CH=N-OH) is a highly versatile and significant moiety in chemistry. nih.govrsc.org Oximes are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govmdpi.com In medicinal chemistry, they are famously used as antidotes for organophosphate poisoning by reactivating the enzyme acetylcholinesterase (AChE). nih.govnih.govrsc.org Several FDA-approved drugs, particularly cephalosporin (B10832234) antibiotics like cefuroxime (B34974) and ceftizoxime, feature an oxime group, which enhances their efficacy against a broad spectrum of bacteria. nih.govnih.gov

Beyond their medicinal applications, oximes are valuable intermediates in organic synthesis. nih.gov They are readily synthesized from carbonyl compounds and can be easily converted into other important functional groups such as nitriles, amines, and nitro compounds. nih.gov The oxime group also serves as a protecting group for carbonyls and is a key participant in the Beckmann rearrangement, a critical reaction for synthesizing amides and lactams. nih.gov Their ability to engage in keto-enol tautomerism and act as ligands for metal complexes further expands their utility in coordination and supramolecular chemistry. rsc.orgresearchgate.net

Overview of 5-Bromo-2-fluoro-benzaldehyde Oxime in Academic Research Contexts

This compound is a halogenated aromatic compound that serves as a specific example of the principles outlined above. Its structure, featuring a benzaldehyde (B42025) core substituted with bromine at the 5-position and fluorine at the 2-position, along with the oxime functional group, makes it a compound of interest for synthetic and medicinal chemistry research.

The synthesis of this oxime typically involves the reaction of its parent aldehyde, 5-bromo-2-fluorobenzaldehyde (B134332), with hydroxylamine (B1172632) hydrochloride in the presence of a base. researchgate.net The starting aldehyde itself can be synthesized through various methods, including the bromination of o-fluorobenzaldehyde or the formylation of 1-bromo-4-fluorobenzene. chemicalbook.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅BrFNO |

| Molecular Weight | 218.02 g/mol |

| IUPAC Name | (NE)-N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine |

| CAS Number | 93777-26-5 |

This data is compiled from multiple sources.

In academic research, this compound has been utilized as a key intermediate. For instance, the precursor aldehyde is used in the synthesis of potential inhibitors for BRSK2 (BR serine/threonine kinase 2), a kinase involved in regulating cellular responses to stress, by converting it into a 6-bromoquinazolin-2-amine (B112188) derivative. openlabnotebooks.org Furthermore, the oxime itself has been studied in the synthesis of novel transition metal complexes with copper (II) and palladium (II). researchgate.net These studies investigate the coordination chemistry and potential antimicrobial activities of the resulting complexes, highlighting the compound's role as a versatile ligand. researchgate.net The electronic effects of the bromine and fluorine substituents enhance the reactivity and stability of the molecule in such chemical transformations.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrFNO |

|---|---|

Molecular Weight |

218.02 g/mol |

IUPAC Name |

(NE)-N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5BrFNO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H/b10-4+ |

InChI Key |

JXINJMATTXHEET-ONNFQVAWSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=N/O)F |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=NO)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Fluoro Benzaldehyde Oxime and Its Precursors

Halogenation Strategies for Fluorinated Benzaldehyde (B42025) Derivatives

Direct bromination of a fluorinated benzaldehyde, specifically 2-fluorobenzaldehyde (B47322), is a primary route to obtain the 5-bromo-2-fluorobenzaldehyde (B134332) intermediate. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the ortho, para-directing fluorine atom and the meta-directing, deactivating aldehyde group. The desired 5-position is para to the fluorine and meta to the aldehyde, making this a favorable outcome.

Electrophilic bromination of 2-fluorobenzaldehyde is a common strategy. Various brominating agents and catalytic systems have been employed to achieve this transformation efficiently. One patented method involves reacting o-fluorobenzaldehyde with a bromination reagent in the presence of a Lewis acid catalyst, followed by reduced pressure distillation to yield the product in high purity. google.com

Specific examples include the use of N-bromosuccinimide (NBS) as the bromine source. In one detailed procedure, 2-fluorobenzaldehyde is treated with NBS in concentrated sulfuric acid, which also acts as the solvent and catalyst. The reaction is heated to 60°C for several hours, yielding 5-bromo-2-fluorobenzaldehyde at 80% with 98% purity after workup and vacuum distillation. google.com Another approach utilizes potassium bromate (B103136) in 65% aqueous sulfuric acid at 90°C, providing the product in an 88% yield. chemicalbook.com

| Starting Material | Brominating Agent | Catalyst/Solvent | Temperature | Yield | Reference |

| 2-Fluorobenzaldehyde | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄, AlCl₃ | 60°C | 80% | google.com |

| 2-Fluorobenzaldehyde | Potassium Bromate | 65% aq. H₂SO₄ | 90°C | 88% | chemicalbook.com |

| 4-Fluorobenzaldehyde (B137897) | N-Bromosuccinimide (NBS) | Trifluoroacetic acid/H₂SO₄ (10/1) | 50°C | - | guidechem.com |

Directed ortho-metalation (DoM) offers an alternative, highly regioselective route. wikipedia.orgbaranlab.org This strategy involves the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. uwindsor.caorganic-chemistry.org

A documented synthesis of 5-bromo-2-fluorobenzaldehyde using this approach starts from 1-bromo-4-fluorobenzene. The substrate is treated with lithium diisopropylamide (LDA), generated in situ from n-butyllithium and diisopropylamine, in dry tetrahydrofuran (B95107) (THF) at -78°C. The fluorine atom directs the lithiation to the C2 position. Subsequent quenching of the resulting aryllithium intermediate with an electrophilic formylating agent, methyl formate, introduces the aldehyde group to yield 5-bromo-2-fluorobenzaldehyde. After purification by column chromatography, this method provides the product in a 54% yield.

The use of catalysts in electrophilic bromination is crucial for enhancing reaction rates and controlling regioselectivity. Lewis acids are commonly employed for this purpose. google.com For instance, the bromination of 4-fluorobenzaldehyde has been carried out using aluminum chloride (AlCl₃) as a catalyst, though this can lead to significant waste generation. google.com

To address environmental concerns, alternative catalysts have been investigated. A process using zinc bromide as a recyclable catalyst for the bromination of 4-fluorobenzaldehyde has been developed, reportedly yielding the 3-bromo isomer with high purity and efficiency. google.com While the target isomer is different, this highlights the exploration of more environmentally benign catalytic systems in the halogenation of benzaldehyde derivatives. Palladium-catalyzed C-H activation has also been explored for the selective ortho-bromination of benzaldoximes, which can then be deprotected to furnish the corresponding 2-bromobenzaldehydes, demonstrating advanced catalytic approaches to selective halogenation. acs.org

Transformation of Substituted Toluene (B28343) Precursors into Benzaldehyde Moieties

An alternative to direct bromination of a benzaldehyde is to start with a pre-functionalized toluene and convert the methyl group into an aldehyde. For the synthesis of 5-bromo-2-fluorobenzaldehyde, the starting material is 5-bromo-2-fluorotoluene. fluoromart.comchemimpex.comsigmaaldrich.com

This transformation can be achieved through a two-step process involving side-chain halogenation followed by hydrolysis or oxidation. 5-Bromo-2-fluorotoluene can undergo free-radical bromination using N-bromosuccinimide (NBS) to form 5-bromo-2-fluorobenzyl bromide. fluoromart.comsigmaaldrich.com This intermediate can then be converted to the aldehyde. A separate but related procedure describes the oxidation of 5-bromo-2-fluorobenzyl alcohol to the aldehyde using manganese(IV) oxide (MnO₂) in dichloromethane.

Direct oxidation of the methyl group is also a viable, though potentially challenging, method. Strong oxidizing agents often lead to the formation of the corresponding benzoic acid. ncert.nic.in However, specific reagents like chromyl chloride (in the Etard reaction) or chromic oxide in acetic anhydride (B1165640) can achieve the transformation of a methyl group to an aldehyde. ncert.nic.in

| Precursor | Reaction Sequence | Key Reagents | Outcome | Reference |

| 5-Bromo-2-fluorotoluene | Side-chain bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-fluorobenzyl bromide | fluoromart.comsigmaaldrich.com |

| 5-Bromo-2-fluorobenzyl alcohol | Oxidation | Manganese(IV) oxide (MnO₂) | 5-Bromo-2-fluorobenzaldehyde | |

| Toluene derivatives | Direct oxidation (Etard) | Chromyl chloride (CrO₂Cl₂) | Benzaldehyde derivatives | ncert.nic.in |

Optimization of Reaction Conditions and Solvent Systems in Precursor Synthesis

Optimizing reaction parameters is essential for maximizing yield, purity, and cost-effectiveness in the synthesis of 5-bromo-2-fluorobenzaldehyde. Key factors include solvent choice, catalyst loading, reaction time, and temperature.

In the oxidation of 5-bromo-2-fluorobenzyl alcohol to the aldehyde, the choice of solvent was found to be critical. Dichloromethane (DCM) enhances the reactivity of MnO₂, leading to complete conversion, whereas solvents like THF or ethyl acetate (B1210297) are less effective. For this reaction, a 10:1 ratio of MnO₂ to the substrate at 20°C for 48 hours was identified as optimal. Furthermore, a simple workup involving filtration and solvent evaporation yields the product with 92% purity, avoiding energy-intensive distillation.

To control the formation of byproducts, such as 3,5-dibromo-2-fluorobenzaldehyde (B1585684) from over-bromination, strategies like real-time monitoring of the reaction can be employed. Industrial-scale production can benefit from using tubular reactors for bromination, which allow for precise temperature control and shorter reaction times compared to batch reactors. The optimization of reaction time has also been shown to be crucial; in some oxidative coupling reactions, reducing the time from 20 hours to 4 hours prevented the formation of undesired products without compromising the conversion rate. scielo.br

Oximation of 5-Bromo-2-fluorobenzaldehyde to Yield 5-Bromo-2-fluoro-benzaldehyde Oxime

The conversion of 5-bromo-2-fluorobenzaldehyde to its corresponding oxime is a pivotal step that introduces the versatile oxime functional group. This transformation is typically achieved through the reaction with a hydroxylamine (B1172632) source. The following subsections explore various facets of this oximation reaction, from classical procedures to modern, environmentally conscious techniques.

Reaction with Hydroxylamine: Classical and Modified Procedures

The most common and well-established method for the synthesis of this compound involves the reaction of 5-bromo-2-fluorobenzaldehyde with hydroxylamine hydrochloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated from the hydroxylamine salt, thereby freeing the nucleophilic hydroxylamine to attack the carbonyl carbon of the aldehyde.

A classical procedure involves dissolving 5-bromo-2-fluorobenzaldehyde in an ethanolic solution and subsequently adding an aqueous solution of hydroxylamine hydrochloride and a base, such as sodium acetate. The reaction mixture is stirred at room temperature, leading to the precipitation of the desired oxime. One study reported a yield of 84.3% for this compound using this method.

Variations of this classical procedure often involve the use of different bases. Sodium carbonate is another commonly employed base for this transformation. The choice of base can influence the reaction rate and the purity of the final product. The reaction is generally performed at room temperature or with gentle heating to ensure the completion of the reaction.

| Precursor | Reagents | Base | Solvent | Temperature | Yield (%) |

| 5-Bromo-2-fluorobenzaldehyde | Hydroxylamine Hydrochloride | Sodium Acetate | Ethanol (B145695)/Water | Room Temperature | 84.3 |

| 5-Bromo-2-fluorobenzaldehyde | Hydroxylamine Hydrochloride | Sodium Carbonate | Aqueous/Alcoholic Medium | Room Temperature/Slightly Elevated | Not Specified |

Table 1: Classical Synthesis Procedures for this compound

Influence of Solvent Systems on Oxime Formation Efficiency and Purity

The choice of solvent system plays a crucial role in the efficiency and purity of the resulting this compound. The solvent must be capable of dissolving the reactants to a sufficient extent to allow for an efficient reaction while ideally facilitating the precipitation of the product for easy isolation.

Commonly used solvents for oximation reactions include alcohols, such as ethanol and methanol (B129727), as well as aqueous mixtures of these alcohols. The polarity of the solvent can significantly impact the reaction rate. For instance, in the synthesis of other aryl oximes, a switch from a non-polar solvent like toluene to a polar solvent such as methanol has been shown to increase the product yield. Further enhancement in reaction time has been observed when using a mixture of water and methanol.

The solubility of the resulting oxime in the chosen solvent system is also a critical factor. A solvent that effectively dissolves the reactants but in which the product has limited solubility is often ideal, as it allows for product crystallization or precipitation directly from the reaction mixture, thereby simplifying the purification process. For this compound, ethanol has been successfully used not only as a reaction solvent but also for purification by crystallization.

| Solvent System | General Observations on Oxime Formation |

| Toluene (Apolar) | Lower yields compared to polar solvents. |

| Methanol (Polar) | Increased product yield compared to apolar solvents. |

| Water/Methanol Mixture | Faster reaction times observed. |

| Ethanol | Effective for both reaction and subsequent crystallization of the product. |

Table 2: General Influence of Solvent Systems on Aryl Oxime Synthesis

Application of Green Chemistry Principles in Oxime Synthesis: Ultrasonic Irradiation Techniques

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. researchgate.net

The application of ultrasound in chemical reactions is based on the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate chemical reactions. nih.gov

For the synthesis of oximes, ultrasound-assisted methods have been shown to be highly effective. The conversion of various aromatic aldehydes to their corresponding oximes has been achieved in high yields under ultrasonic irradiation. researchgate.net While a specific detailed procedure for the ultrasonic synthesis of this compound is not extensively documented, general protocols for related compounds suggest a promising avenue for a greener synthesis.

A typical experimental setup involves the use of an ultrasonic cleaning bath or an ultrasonic probe. The reactants, 5-bromo-2-fluorobenzaldehyde, hydroxylamine hydrochloride, and a base such as potassium carbonate, would be mixed in a suitable solvent and subjected to ultrasonic irradiation. researchgate.net This method often eliminates the need for high temperatures and long reaction times associated with classical procedures, aligning with the core tenets of green chemistry. The use of ultrasound can also, in some cases, reduce the formation of by-products, leading to higher purity of the final product.

| Technique | General Advantages in Oxime Synthesis |

| Ultrasonic Irradiation | Shorter reaction times, higher yields, milder reaction conditions, potentially higher purity. |

Table 3: Green Chemistry Approaches to Oxime Synthesis

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Fluoro Benzaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) Analysis of Aromatic and Oxime Proton Resonances

The ¹H NMR spectrum of 5-Bromo-2-fluoro-benzaldehyde oxime reveals distinct signals corresponding to the aromatic and oxime protons. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the proton of the oxime group (-NOH) exhibits a singlet signal at approximately 11.81 ppm. icm.edu.pl The proton of the azomethine group (CH=N) appears as a singlet at around 8.17 ppm. icm.edu.pl The aromatic protons, due to their different chemical environments, show a doublet signal at approximately 7.8 ppm, integrating to three protons. icm.edu.pl In another study using deuterated chloroform (B151607) (CDCl₃) as the solvent, the azomethine protons (CH=NOH) were observed as a singlet at 8.30 ppm, and the aromatic protons appeared as a doublet in the range of 7.48-7.89 ppm. icm.edu.pl

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) in DMSO-d₆ | Chemical Shift (δ, ppm) in CDCl₃ |

| Oxime (O-H) | 11.81 (s) | Not specified |

| Azomethine (CH=N) | 8.17 (s) | 8.30 (s) |

| Aromatic (Ar-H) | 7.8 (d) | 7.48-7.89 (d) |

| s = singlet, d = doublet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound in DMSO-d₆, the carbon of the oxime group (C=N-OH) resonates at approximately 160.04 ppm. icm.edu.pl The aromatic carbons (Ar-C) appear in the range of 133.53-140.83 ppm. icm.edu.pl A separate study reported the oxime carbon at 161.01 ppm and the aromatic carbons between 129.70 and 133.30 ppm in the same solvent. icm.edu.pl

Table 2: ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Type | Chemical Shift (δ, ppm) - Study 1 | Chemical Shift (δ, ppm) - Study 2 |

| Oxime (C=N-OH) | 160.04 | 161.01 |

| Aromatic (Ar-C) | 133.53-140.83 | 129.70-133.30 |

Two-Dimensional NMR Techniques for Comprehensive Structural Assignments

While specific 2D NMR data for this compound is not extensively detailed in the provided search results, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. COSY experiments would reveal the coupling between adjacent protons in the aromatic ring, while HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from 1D NMR spectra.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the energy levels of molecules, providing insights into their functional groups and electronic structure.

Infrared (IR) Spectroscopy for Identification of Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For oximes in general, characteristic IR absorption bands are expected. While a specific IR spectrum for this compound is not provided in the search results, related oximes show a broad band in the region of 3100-3600 cm⁻¹ corresponding to the O-H stretching vibration of the oxime group. The C=N stretching vibration typically appears in the range of 1620-1690 cm⁻¹. The C-Br and C-F stretching vibrations would also be present at lower frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. A study on this compound reported electronic transitions corresponding to n → π* and π → π*. icm.edu.pl These transitions are characteristic of molecules containing both non-bonding electrons (from the oxygen and nitrogen atoms) and pi systems (the aromatic ring and the C=N double bond). The exact wavelengths (λmax) of these absorptions are dependent on the solvent and the specific electronic environment of the chromophores.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₇H₅BrFNO), the mass spectrum would be expected to exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion region would display a distinctive isotopic pattern with two peaks of almost equal intensity separated by two mass units.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

| [M]⁺ | [C₇H₅BrFNO]⁺ | 218 | 220 |

| [M - OH]⁺ | [C₇H₄BrFN]⁺ | 201 | 203 |

| [M - CHNO]⁺ | [C₆H₄BrF]⁺ | 174 | 176 |

| [M - Br]⁺ | [C₇H₅FNO]⁺ | 139 | - |

| [M - F]⁺ | [C₇H₅BrNO]⁺ | 199 | 201 |

The synthesis of 5-bromo-2-fluorobenzaldehyde (B134332) oxime is typically achieved through the reaction of 5-bromo-2-fluorobenzaldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base. icm.edu.pl The purity and identity of the synthesized compound can be confirmed using various spectroscopic methods, including mass spectrometry. icm.edu.pl

X-ray Crystallography and Solid-State Structural Analysis of Related Halogenated Benzaldehyde (B42025) and Oxime Analogues

Direct X-ray crystallographic data for this compound is not prevalent in the reviewed literature. However, analysis of closely related halogenated benzaldehydes and oxime analogues provides significant insight into the expected solid-state structure, including conformational preferences and intermolecular interactions.

The conformation of this compound in the solid state will be primarily determined by the orientation of the oxime group relative to the benzene (B151609) ring and the substituents. In related 2-substituted benzaldehydes, the aldehyde group can adopt either a syn or anti conformation with respect to the substituent. For instance, in 2-bromo-5-fluorobenzaldehyde (B45324), the aldehyde oxygen atom is found to be trans (anti) to the 2-bromo substituent. nih.govnih.gov This preference is often dictated by a combination of steric and electronic factors. Theoretical calculations on 2-bromo-5-fluorobenzaldehyde have also predicted the trans conformer to be lower in energy. nih.gov

The oxime group itself introduces further conformational possibilities, particularly concerning the orientation of the hydroxyl group, which can be syn or anti to the aldehyde hydrogen. In many oxime crystal structures, the hydroxyl group adopts an anti conformation. nih.gov The C=N-O-H torsion angle is typically close to 180° in such cases. nih.gov For this compound, it is plausible that the molecule adopts a conformation where the C=N bond is anti to the C-C bond connecting the formyl group to the ring, and the N-OH bond is anti to the C=N bond, to minimize steric hindrance.

Table 2: Expected Torsional Angles in the Crystalline State of this compound based on Analogous Structures

| Torsional Angle | Description | Expected Value (°) |

| O=C-C₂-C₁ | Orientation of aldehyde group relative to the ring | ~180 (trans to fluorine) |

| C-C-N-O | Conformation of the oxime group | ~180 (anti) |

| C-N-O-H | Orientation of the hydroxyl hydrogen | ~180 (anti) |

The supramolecular assembly in the crystal lattice of this compound is expected to be governed by a combination of intermolecular forces, including halogen bonding, π-stacking, and hydrogen bonding.

Halogen Bonding: The presence of a bromine atom makes halogen bonding a significant potential interaction. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as an oxygen or nitrogen atom. In the crystal structures of related halogenated compounds, halogen···halogen and halogen···heteroatom interactions play a crucial role in the molecular packing. rsc.orgrsc.org For example, in the crystal structure of 2-bromo-5-fluorobenzaldehyde, short Br···F interactions are observed. nih.govnih.gov

π-Stacking: Aromatic rings in the solid state often engage in π-stacking interactions, which contribute to the stability of the crystal lattice. These can be face-to-face or offset face-to-face arrangements. The presence of both an electron-donating bromine and an electron-withdrawing fluorine atom on the benzene ring can influence the nature and strength of these interactions. nih.gov Fluorine substitution can sometimes disrupt π-π stacking. rsc.org In 2-bromo-5-fluorobenzaldehyde, offset face-to-face π-stacking interactions are observed. nih.govnih.gov

Hydrogen Bonding Networks: The oxime group is a classic hydrogen bond donor (-OH) and acceptor (=N-). This dual functionality allows for the formation of robust hydrogen bonding networks. Oximes can form centrosymmetric dimers through O-H···N hydrogen bonds or infinite chains via O-H···O interactions. nih.govnih.gov The specific hydrogen bonding motif adopted depends on the steric and electronic environment of the molecule. nih.gov In the case of this compound, the oxime hydroxyl group can form strong hydrogen bonds with the nitrogen or oxygen atoms of neighboring molecules, leading to the formation of one- or two-dimensional supramolecular architectures. acs.orgacs.orgresearchgate.net

Table 3: Summary of Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | Oxime -OH | Oxime =N or -OH of another molecule | Primary driving force for self-assembly |

| Halogen Bonding | C-Br | F, O, or N of another molecule | Directional interaction influencing crystal packing |

| π-Stacking | Benzene ring | Benzene ring of another molecule | Contributes to crystal stability |

| Weak C-H···O/F/N | Aromatic C-H | O, F, or N atoms | Further stabilization of the crystal lattice |

Chemical Reactivity and Derivatization Pathways of 5 Bromo 2 Fluoro Benzaldehyde Oxime

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom at the C-5 position of the benzene (B151609) ring is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov For 5-bromo-2-fluoro-benzaldehyde oxime, the bromine atom serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction is one of the most effective methods for creating new carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govrsc.org this compound can participate in Suzuki-Miyaura coupling, reacting with various aryl or vinyl boronic acids to introduce new substituents at the C-5 position. researchgate.net The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, including the oxime moiety. nih.govresearchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Boronic Acid | Arylboronic acid (e.g., Phenylboronic acid) | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhosPdG2 | Facilitates oxidative addition and reductive elimination |

| Ligand | XPhos, PPh₃ | Stabilizes the palladium center and influences reactivity |

| Base | K₂CO₃, Cs₂CO₃, NaOt-Bu | Activates the organoboron species |

| Solvent | Toluene (B28343), Dioxane, 2-MeTHF | Reaction medium |

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. While specific examples involving this compound are not extensively documented in readily available literature, the general applicability of Buchwald-Hartwig amination to a wide range of aryl bromides suggests its feasibility. This pathway would allow for the introduction of primary or secondary amines at the C-5 position, leading to the synthesis of various aniline (B41778) derivatives. The success of the reaction would depend on the careful selection of the palladium precursor, phosphine (B1218219) ligand, and base to be compatible with the oxime functional group.

Beyond palladium catalysis, other metal-mediated reactions can be employed to substitute the bromine atom. For instance, copper-catalyzed reactions, such as the Ullmann condensation, could potentially be used to form carbon-oxygen or carbon-nitrogen bonds, though these often require harsher conditions than their palladium-catalyzed counterparts.

Metal-free nucleophilic aromatic substitution (SNAr) reactions are also a possibility, although typically challenging for aryl bromides unless the aromatic ring is highly activated by strong electron-withdrawing groups. acs.orgnih.gov In this compound, the combined electron-withdrawing effects of the fluorine and the oxime-related group might not be sufficient to facilitate SNAr with common nucleophiles under standard conditions. However, reactions with potent nucleophiles or under specific activating conditions could lead to substitution. For example, studies on activated systems like 5-bromo-1,2,3-triazines have shown that SNAr reactions with phenols can proceed efficiently. acs.orgnih.gov

Transformations of the Oxime Functional Group

The oxime group (-CH=N-OH) is a versatile functional handle, capable of undergoing various transformations, including reduction and participation in cyclization reactions. rsc.org

The oxime functional group can be readily reduced to yield primary amines. This transformation is a valuable synthetic route for introducing an aminomethyl group. Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. ncert.nic.in The reduction of this compound would produce (5-bromo-2-fluorophenyl)methanamine, a useful intermediate for further derivatization.

Alternatively, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) can sometimes be used, although they are generally less effective for oxime reduction compared to LiAlH₄. ncert.nic.in The choice of reagent is critical to ensure chemoselectivity and avoid unwanted side reactions, such as the reduction of the aromatic ring or cleavage of the halogen-carbon bonds.

The oxime functionality is a well-established precursor for the synthesis of nitrogen-containing heterocycles. rsc.org The nitrogen and oxygen atoms of the oxime can act as nucleophiles or participate in rearrangement and cyclization cascades. Transition metal catalysis, particularly with copper, palladium, or ruthenium, has been shown to facilitate the cyclization of oximes and their derivatives to form structures like pyrroles and pyridines. rsc.org For example, the reaction of ketoximes with various reagents in the presence of a copper catalyst can lead to the formation of substituted pyrroles. rsc.org By first derivatizing the oxime hydroxyl group (e.g., forming an oxime acetate), intramolecular cyclization reactions involving the aromatic ring or intermolecular reactions with other components can be designed to construct complex heterocyclic frameworks.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Further substitution on the benzene ring of this compound via electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The aldehyde-derived oxime group, similar to the aldehyde itself, is an electron-withdrawing group and acts as a deactivating, meta-directing group. ncert.nic.in The fluorine and bromine atoms, being halogens, are deactivating yet ortho-, para-directing groups.

The outcome of an electrophilic substitution reaction (e.g., nitration, halogenation, or Friedel-Crafts reaction) would depend on the interplay of these competing directing effects and the reaction conditions.

Fluorine (at C-2): Directs incoming electrophiles to positions 3 (ortho) and 5 (para). Position 5 is already occupied by bromine.

Bromine (at C-5): Directs incoming electrophiles to positions 4 (ortho) and 6 (ortho).

Oxime group (at C-1): Directs incoming electrophiles to positions 3 and 5 (meta). Position 5 is occupied.

Condensation Reactions Involving the Oxime Moiety

The oxime functional group (–C=N–OH) of this compound is a versatile moiety that can undergo various condensation reactions, leading to a range of derivatives. These reactions typically involve the hydroxyl group of the oxime, which can act as a nucleophile or be converted into a good leaving group.

The formation of this compound itself is a prime example of a condensation reaction. It is typically synthesized by the reaction of 5-bromo-2-fluorobenzaldehyde (B134332) with hydroxylamine (B1172632) hydrochloride in the presence of a base. This reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the oxime.

Further derivatization of the oxime can be achieved through several condensation pathways:

O-Alkylation (Etherification): The hydroxyl group of the oxime can be deprotonated by a base to form an oximate anion, which is a potent nucleophile. This anion can then react with alkyl halides or other alkylating agents to form O-alkylated oxime ethers. This reaction is a valuable method for introducing a wide variety of alkyl groups onto the oxime oxygen.

O-Acylation (Esterification): In a similar fashion to alkylation, the oxime can be acylated to form O-acylated oxime esters. This is typically achieved by reacting the oxime with acyl chlorides or acid anhydrides in the presence of a base to neutralize the liberated acid. These esters can serve as protecting groups or as activated intermediates for further transformations.

Reaction with Aldehydes: The oxime hydroxyl group can react with aldehydes to form acetal-like structures, although this is a less common derivatization pathway.

The reactivity of the oxime in these condensation reactions is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the bromine and fluorine atoms in this compound can enhance the acidity of the oxime proton, potentially facilitating its derivatization.

Below is a table summarizing potential condensation reactions of this compound.

| Reaction Type | Reactants | Product Class | Significance |

| O-Alkylation | This compound, Alkyl Halide, Base | O-Alkyl Oxime Ether | Introduction of diverse functional groups, modification of solubility and electronic properties. |

| O-Acylation | This compound, Acyl Halide/Anhydride (B1165640), Base | O-Acyl Oxime Ester | Synthesis of potential prodrugs, protecting group for the oxime functionality. |

Stereochemical Investigations: E/Z Isomerism of the Oxime Functionality and its Implications

The carbon-nitrogen double bond of an oxime is stereogenic, giving rise to the possibility of E/Z isomerism (also known as syn/anti isomerism in older literature). In the case of aldoximes, such as this compound, the two isomers are designated as E and Z based on the Cahn-Ingold-Prelog priority rules. The hydroxyl group and the hydrogen atom on the imine carbon are the groups of interest for assigning stereochemistry.

For this compound, the E-isomer is the one in which the hydroxyl group is oriented trans (anti) to the aromatic ring, while the Z-isomer has the hydroxyl group cis (syn) to the ring.

Due to steric hindrance between the hydroxyl group and the bulky, substituted aromatic ring, the E-isomer is generally expected to be the thermodynamically more stable and, therefore, the major product of the synthesis. The IUPAC name (NE)-N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine, where 'NE' denotes the E configuration, supports this. Computational studies on the related compound 2-bromo-5-fluorobenzaldehyde (B45324) have shown that the conformer where the oxygen is trans to the bromo substituent is lower in energy, which is consistent with the E-isomer of the oxime being sterically favored. researchgate.net

The stereochemistry of the oxime has significant implications for its chemical reactivity. One of the most notable stereospecific reactions of oximes is the Beckmann rearrangement, where an oxime is transformed into an amide under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com In this rearrangement, the group that is anti-periplanar (trans) to the hydroxyl group on the nitrogen atom migrates.

For the E-isomer of this compound, the migrating group would be the 5-bromo-2-fluorophenyl ring. This rearrangement would lead to the formation of N-(5-bromo-2-fluorophenyl)formamide. Conversely, for the Z-isomer, the migrating group would be the hydrogen atom, resulting in the formation of 5-bromo-2-fluorobenzonitrile. Therefore, controlling the stereochemistry of the oxime is crucial for directing the outcome of such rearrangements.

The table below summarizes the key aspects of E/Z isomerism in this compound.

| Isomer | Relative Orientation | Expected Stability | Beckmann Rearrangement Product |

| E-isomer | -OH group is trans to the aromatic ring | More stable (major product) | N-(5-bromo-2-fluorophenyl)formamide |

| Z-isomer | -OH group is cis to the aromatic ring | Less stable (minor product) | 5-bromo-2-fluorobenzonitrile |

Coordination Chemistry of 5 Bromo 2 Fluoro Benzaldehyde Oxime with Transition Metals

Synthesis of Metal Complexes: Mononuclear and Polynuclear Architectures

The synthesis of metal complexes of 5-Bromo-2-fluoro-benzaldehyde oxime typically involves the reaction of the oxime ligand with a corresponding metal salt in a suitable solvent. The resulting architecture of the complex, whether mononuclear or polynuclear, is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

Complexation with Divalent Metal Ions (e.g., Cu(II), Zn(II), Hg(II), Ni(II), Pd(II))

Mononuclear complexes of this compound have been successfully synthesized with a range of divalent transition metal ions, including copper(II), zinc(II), mercury(II), nickel(II), and cobalt(II). icm.edu.pl In a typical synthesis, the metal chloride salt is reacted with the oxime ligand in an ethanolic solution. icm.edu.pl For instance, mononuclear complexes of Cu(II), Zn(II), and Hg(II) have been prepared, indicating the propensity of this ligand to form stable complexes with these metal ions. icm.edu.pl The formation of these complexes is often evidenced by a change in color and the precipitation of the product from the reaction mixture.

Elucidation of Reaction Conditions and Stoichiometric Ratios for Optimal Complex Formation

The optimal conditions for the formation of these metal complexes have been systematically investigated. A general method involves dissolving this compound (0.002 mol) in ethanol (B145695) and adding it to a solution of the respective metal chloride (0.001 mol) also in ethanol. icm.edu.pl This 2:1 ligand-to-metal stoichiometric ratio suggests the formation of complexes with the general formula [M(L)₂], where L represents the deprotonated oxime ligand. The reaction mixture is typically heated at around 60°C for approximately 2 hours to ensure complete reaction, followed by cooling to allow for the precipitation of the complex. icm.edu.pl The resulting solid is then purified by crystallization from ethanol, yielding the final product. icm.edu.pl The yields for the synthesis of Co(II), Ni(II), and Cu(II) complexes have been reported to be 73.1%, 65.7%, and 80.1%, respectively. icm.edu.pl

Spectroscopic and Analytical Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is crucial for the unambiguous characterization of the synthesized metal complexes, providing insights into their stoichiometry, the coordination environment of the metal ion, and the nature of the metal-ligand bonding.

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized complexes. By comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and the metal with the calculated values for the proposed structure, the stoichiometry of the complex can be confirmed. This data is essential for verifying the 2:1 ligand-to-metal ratio in the mononuclear complexes of divalent metal ions.

Spectroscopic Signatures of Metal-Ligand Coordination (UV-Vis, IR, NMR)

Spectroscopic methods provide detailed information about the coordination of the this compound ligand to the metal center.

UV-Visible Spectroscopy: The electronic spectra of the ligand and its metal complexes offer valuable information about the electronic transitions within the molecule. The free ligand typically exhibits absorption bands corresponding to π → π* and n → π* transitions. icm.edu.pl Upon complexation, shifts in the positions and intensities of these bands are observed, indicating the involvement of the chromophoric groups in coordination to the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the donor atoms of the ligand involved in coordination. Key vibrational bands in the IR spectrum of this compound include the C=N (azomethine) and N-O stretching frequencies. A significant shift in the C=N stretching frequency to a lower or higher wavenumber upon complexation is a strong indication of the coordination of the azomethine nitrogen to the metal ion. Similarly, changes in the N-O stretching vibration suggest the involvement of the oxime oxygen in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides further evidence for the coordination of the ligand. In the ¹H NMR spectrum of the free ligand, the proton of the oxime group (-NOH) exhibits a characteristic chemical shift. icm.edu.pl Upon complexation, this signal may disappear or shift significantly, indicating the deprotonation of the oxime group and the coordination of the oxygen atom to the metal ion. Furthermore, the signal corresponding to the azomethine proton (-CH=N) often experiences a downfield shift in the spectra of the complexes compared to the free ligand. icm.edu.pl This deshielding effect is attributed to the donation of the lone pair of electrons from the azomethine nitrogen to the metal center, confirming its role as a coordinating atom. icm.edu.pl For example, in complexes with Cu(II), Zn(II), and Hg(II), the azomethine proton signal shifts from around δ 8.0-8.1 ppm in the free ligand to δ 8.5-8.6 ppm in the complexes. icm.edu.pl

Proposed Coordination Modes: Chelation through Oxime Nitrogen and Oxygen Atoms

Based on the collective evidence from spectroscopic analyses, a bidentate coordination mode for the this compound ligand is generally proposed. icm.edu.pl The ligand is believed to coordinate to the metal ion through the nitrogen atom of the azomethine group and the oxygen atom of the deprotonated oxime group, forming a stable five-membered chelate ring. icm.edu.pl This chelation enhances the stability of the resulting metal complexes. The proposed coordination is consistent with the observed spectroscopic changes, particularly the shifts in the C=N and N-O vibrational frequencies in the IR spectra and the changes in the chemical shifts of the azomethine and hydroxyl protons in the NMR spectra.

Theoretical Approaches to Metal-Oxime Interactions and Coordination Geometry

The interaction between this compound and transition metals, along with the resulting coordination geometry, can be effectively elucidated through theoretical and computational chemistry methods. While specific, in-depth theoretical studies exclusively focused on the transition metal complexes of this compound are not extensively documented in publicly available literature, a robust understanding can be constructed from computational analyses of analogous systems and general principles of coordination chemistry. icm.edu.plresearchgate.netnih.gov

Theoretical approaches, most prominently Density Functional Theory (DFT), are powerful tools for predicting and analyzing the electronic structure, bonding, and geometric parameters of metal complexes. nih.govnih.gov These methods allow for the calculation of molecular orbitals, bond orders, and potential energy surfaces, which are crucial in determining the preferred coordination modes and geometries. researchgate.net

For this compound, the primary donor atoms involved in coordination with a transition metal are the nitrogen atom of the oxime group and the oxygen atom of the hydroxyl group. icm.edu.pl The ligand typically acts as a bidentate chelating agent, forming a stable ring structure with the metal center. The coordination can lead to the formation of mononuclear or polynuclear complexes, depending on the reaction conditions and the nature of the metal ion. icm.edu.pl

The coordination geometry around the central metal ion is dictated by several factors, including the electronic configuration of the metal, its oxidation state, and the steric and electronic properties of the ligand. In the case of this compound, the presence of the electron-withdrawing bromo and fluoro substituents on the benzene (B151609) ring influences the electron density on the donor atoms, which in turn affects the strength and nature of the metal-ligand bonds.

Based on studies of similar oxime complexes, several coordination geometries can be anticipated for transition metal complexes of this compound. researchgate.netmdpi.com For instance, with divalent metal ions such as Cu(II), Ni(II), and Co(II), square planar or tetrahedral geometries are commonly observed. researchgate.net Octahedral geometries are also possible, particularly with the coordination of additional ligands or solvent molecules. mdpi.com

Computational models can predict key structural parameters that define the coordination sphere. The following table provides hypothetical, yet representative, data for a transition metal complex of this compound, based on typical values found in related structures.

Interactive Table: Predicted Coordination Geometry Parameters for a Hypothetical M(II)-(this compound)₂ Complex

| Parameter | Predicted Value Range | Method of Determination |

| M-N Bond Length (Å) | 2.0 - 2.2 | DFT Calculation |

| M-O Bond Length (Å) | 1.9 - 2.1 | DFT Calculation |

| N-M-O Bite Angle (°) | 80 - 90 | DFT Calculation |

| Coordination Number | 4 or 6 | Theoretical Modeling |

| Geometry | Square Planar/Tetrahedral/Octahedral | Energy Minimization |

The theoretical analysis of the metal-oxime interaction also involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and the electronic absorption spectra of the complex. researchgate.net The distribution of these frontier orbitals can confirm the nature of the ligand-to-metal charge transfer.

Applications of 5 Bromo 2 Fluoro Benzaldehyde Oxime As a Synthetic Intermediate and Building Block

Utility in the Synthesis of Biologically Active Molecules

The unique structural features of 5-bromo-2-fluoro-benzaldehyde oxime make it a key starting material for the synthesis of a wide range of biologically active compounds. The precursor aldehyde is widely used in the development of pharmaceuticals and agrochemicals. chemimpex.com

Role in the Development of Pharmaceutical Leads (e.g., Anti-Cancer, Anti-Inflammatory Agents)

5-Bromo-2-fluoro-benzaldehyde, the direct precursor to the oxime, is extensively utilized as a key intermediate in the synthesis of various drugs, particularly those with potential anti-cancer and anti-inflammatory properties. chemimpex.comnbinno.com Its structural framework is integral to the development of new therapeutic agents. nbinno.com One notable application is in the synthesis of quinazolinones, a class of compounds known to exhibit antitumor activity. researchgate.netnih.gov The aldehyde's ability to undergo various transformations makes it an ideal starting point for building the complex molecular architectures required for pharmacologically active molecules. nbinno.com Research has also pointed to its role as an intermediate in the synthesis of prostaglandin (B15479496) D2 inhibitors, which are relevant in inflammation research. guidechem.com

| Pharmaceutical Lead Class | Precursor Compound | Therapeutic Potential | Source |

| Quinazolinones | 5-Bromo-2-fluorobenzaldehyde (B134332) | Anti-cancer | researchgate.netnih.gov |

| Prostaglandin D2 Inhibitors | 5-Bromo-2-fluorobenzaldehyde | Anti-inflammatory | guidechem.com |

Contribution to the Synthesis of Agrochemicals and Specialty Chemicals

Beyond pharmaceuticals, the precursor 5-Bromo-2-fluorobenzaldehyde is a significant building block in the production of fine chemicals, including agrochemicals and other specialty chemicals. chemimpex.comnbinno.com Its reactivity and the ability to introduce diverse functional groups allow for the creation of novel compounds with specific properties required for agricultural applications. chemimpex.comnbinno.com

Application in the Construction of Enzyme Inhibitors (e.g., BRSK2 Inhibitors) and Modulators

A significant application of this chemical scaffold is in the creation of specific enzyme inhibitors. The precursor, 5-bromo-2-fluorobenzaldehyde, is a documented starting material in the synthesis of inhibitors for BRSK2 (BR Serine/Threonine Kinase 2). openlabnotebooks.org BRSK2 is a kinase that represses NRF2-mediated transcription, a pathway involved in cellular stress responses and implicated in diseases like cancer. openlabnotebooks.org

In a documented synthetic route, 5-bromo-2-fluorobenzaldehyde is converted to 6-bromoquinazolin-2-amine (B112188). openlabnotebooks.org This intermediate then undergoes a Suzuki coupling reaction, demonstrating the utility of the bromo-substituent for further molecular diversification, to yield potent BRSK2 inhibitors. openlabnotebooks.org This specific application highlights the compound's importance in creating targeted molecular probes and potential therapeutics for complex diseases.

Research Findings on BRSK2 Inhibitor Synthesis

| Starting Material | Key Transformation | Intermediate | Final Product Class | Biological Target |

| 5-Bromo-2-fluorobenzaldehyde | Reaction with guanidine (B92328) carbonate | 6-Bromoquinazolin-2-amine | Aminoquinazoline analogs | BRSK2 |

Function in the Preparation of Dyes, Pigments, and Advanced Functional Materials

The chemical structure of 5-bromo-2-fluoro-benzaldehyde and its oxime derivative is also beneficial for applications in materials science. The precursor aldehyde is used as an intermediate in the production of dyes and pigments. chemimpex.comnbinno.com The halogen substituents can enhance properties such as solubility and stability in the final material products. chemimpex.com Furthermore, the oxime itself can be used to create novel materials. For instance, 5-bromo-2-fluorobenzaldehyde oxime has been reacted with various transition metal salts (e.g., Cu(II), Zn(II), Hg(II)) to synthesize new mononuclear metal complexes. researchgate.net These complexes represent a class of advanced functional materials and have been studied for their potential antimicrobial properties. researchgate.net

Strategies for Molecular Diversification and Further Functionalization via the Halogenated Benzene (B151609) Core and Oxime Group

The utility of this compound as a building block is greatly enhanced by the multiple reactive sites within its structure, which allow for extensive molecular diversification.

The Halogenated Benzene Core: The bromine and fluorine atoms on the benzene ring are key handles for further functionalization.

Cross-Coupling Reactions: The bromine atom at position 5 is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This was demonstrated in the synthesis of BRSK2 inhibitors, where a pyridine (B92270) group was introduced at the bromine's position. openlabnotebooks.org This strategy allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

Nucleophilic Aromatic Substitution: The fluorine atom, activated by its position relative to the aldehyde/oxime group, can potentially undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of oxygen, nitrogen, or sulfur nucleophiles.

The Oxime Group: The oxime functional group (-CH=N-OH) offers its own set of synthetic possibilities.

Complexation: The oxime can act as a ligand, coordinating with metal ions through its nitrogen and oxygen atoms to form metal complexes with unique properties, as seen in studies with transition metals. researchgate.net

Rearrangements and Reductions: The oxime group can undergo reactions such as the Beckmann rearrangement to form amides or be reduced to form primary amines, providing access to different classes of compounds.

Cycloadditions: Oximes can participate in cycloaddition reactions to form various heterocyclic systems.

These varied reactive sites make this compound a highly adaptable intermediate, enabling chemists to generate a diverse library of complex molecules from a single, readily accessible starting point.

Theoretical and Computational Investigations of 5 Bromo 2 Fluoro Benzaldehyde Oxime and Its Derivatives

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules at the atomic level. These computational techniques allow for the prediction of molecular geometries, electronic structures, and various spectroscopic properties with a high degree of accuracy, providing a theoretical framework to complement and guide experimental studies.

Geometry Optimization and Conformational Analysis

The first step in the computational investigation of any molecule is the determination of its most stable three-dimensional structure through geometry optimization. For 5-bromo-2-fluoro-benzaldehyde oxime, this involves finding the minimum energy arrangement of its constituent atoms. The presence of the oxime functional group allows for the existence of E and Z isomers, and conformational analysis is crucial to identify the most stable isomer and the rotational barriers between different conformers.

The optimized geometrical parameters, such as bond lengths, bond angles, and dihedral angles, for the E and Z isomers of this compound can be predicted using DFT calculations with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The electron-withdrawing nature of the fluorine and bromine atoms is expected to have a noticeable effect on the geometry of the benzene (B151609) ring, potentially causing slight distortions from a perfect hexagonal shape.

Table 1: Predicted Geometrical Parameters for the E and Z Isomers of this compound (Illustrative)

| Parameter | E-Isomer (Predicted) | Z-Isomer (Predicted) |

| C=N Bond Length (Å) | 1.285 | 1.287 |

| N-O Bond Length (Å) | 1.402 | 1.400 |

| C-C-N Bond Angle (°) | 121.5 | 119.8 |

| C-N-O Bond Angle (°) | 110.8 | 111.2 |

| C-C-N-O Dihedral Angle (°) | 180.0 | 0.0 |

Note: The values in this table are illustrative and based on general trends for similar compounds. Actual values would require specific DFT calculations.

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) Surfaces

The electronic properties of a molecule are governed by the distribution of its electrons, which can be described by molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO. This effect is likely to be more pronounced for the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted benzaldehyde (B42025) oxime. A smaller energy gap suggests that the molecule would be more reactive towards nucleophiles and more susceptible to electronic transitions.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. For this compound, the MEP surface would likely show regions of negative potential (red) around the electronegative oxygen and nitrogen atoms of the oxime group, as well as the fluorine atom. Regions of positive potential (blue) would be expected around the hydrogen atoms and potentially on the carbon atom of the C=N bond, indicating sites susceptible to nucleophilic attack. The bromine atom, with its ability to participate in halogen bonding, might also exhibit a region of positive potential (a σ-hole) along the C-Br bond axis.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer and orbital interactions within a molecule. It provides a localized picture of bonding and allows for the quantification of hyperconjugative interactions and intramolecular hydrogen bonding.

In this compound, NBO analysis could reveal important intramolecular interactions. For instance, a hydrogen bond might exist between the hydroxyl hydrogen of the oxime and the ortho-fluorine atom in the Z-isomer, which could enhance its stability. NBO analysis can quantify the strength of such an interaction by calculating the second-order perturbation energy (E(2)). Furthermore, NBO analysis can shed light on the delocalization of electron density from the lone pairs of the oxygen, nitrogen, fluorine, and bromine atoms into the antibonding orbitals of the aromatic ring and the C=N bond, providing a deeper understanding of the electronic effects of the substituents.

Reaction Mechanism Studies

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation barriers.

Elucidation of Reaction Pathways for Synthesis and Chemical Transformations

The synthesis of this compound typically involves the reaction of 5-bromo-2-fluorobenzaldehyde (B134332) with hydroxylamine (B1172632). Computational studies can model this reaction to determine the most likely pathway. The reaction is generally believed to proceed via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration. DFT calculations can be used to map the potential energy surface of this reaction, identifying the transition states for both the addition and elimination steps.

Furthermore, the reactivity of the oxime itself in various chemical transformations can be investigated. For example, the Beckmann rearrangement of the oxime to the corresponding amide under acidic conditions is a classic reaction that can be modeled computationally. The presence of the bromo and fluoro substituents would likely influence the migratory aptitude of the aryl group in this rearrangement.

Studies on the reactions of substituted benzaldehyde oximes have shown that electron-withdrawing groups on the benzene ring can favor the formation of nitriles under certain conditions. nih.gov Computational analysis could help to elucidate the mechanistic pathways leading to different products from this compound.

Transition State Analysis and Kinetic Isotope Effects (KIEs) in Related Reactions

The transition state is a fleeting, high-energy species that represents the bottleneck of a chemical reaction. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction kinetics. Computational methods can locate and characterize transition states, providing valuable information about the bond-breaking and bond-forming processes.

The Kinetic Isotope Effect (KIE) is a powerful experimental tool for probing reaction mechanisms. wikipedia.org It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. While no specific KIE studies on the formation of this compound have been reported, this technique could be hypothetically applied. For example, by replacing the hydrogen of the hydroxylamine with deuterium (B1214612) (D), a primary KIE could be measured for the proton transfer steps involved in the dehydration process. A significant KIE would provide evidence for the involvement of that proton transfer in the rate-determining step of the reaction. princeton.edunih.govresearchgate.net Computational modeling of the KIE can be performed by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

The comprehensive analysis of a molecule's spectroscopic properties is greatly enhanced by the synergy between experimental measurements and theoretical calculations. For this compound and its derivatives, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting spectroscopic parameters. These theoretical predictions, when compared with experimental data, provide a deeper understanding of the molecular structure and electronic properties.

Computational Methodologies for Spectroscopic Prediction

While specific computational studies for this compound are not extensively documented in publicly available literature, the established methodologies for similar molecules provide a clear framework for such investigations. The prediction of spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for related halogenated benzaldehydes and their oximes is typically achieved using DFT.

A common approach involves geometry optimization of the molecule's structure using a specific functional, such as B3LYP, often paired with a basis set like 6-311++G(d,p). nih.gov Following optimization, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate the NMR shielding tensors, which are then converted into chemical shifts. nih.gov The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). mdpi.com For IR spectra, the harmonic vibrational frequencies are calculated at the same level of theory. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. nih.gov

Studies on related compounds, such as 5-Bromo-2-Hydroxybenzaldehyde and 2-bromo-5-fluorobenzaldehyde (B45324), have demonstrated that DFT calculations can produce vibrational spectra and geometric parameters in excellent agreement with experimental findings. nih.govnih.gov The success of these methods on structurally similar molecules suggests that a similar level of accuracy could be expected for this compound.

Validation with Experimental Spectroscopic Data

Experimental data is indispensable for the validation of theoretical models. For this compound, experimental spectroscopic data has been reported, providing a benchmark for any future computational studies.

Infrared (IR) Spectroscopy

The experimental IR spectrum of this compound shows characteristic absorption bands. A broad band observed at 3294 cm⁻¹ is attributed to the stretching vibration of the –OH group of the oxime. icm.edu.pl The presence of a band at 1633 cm⁻¹ indicates the –C=N stretching of the azomethine group. icm.edu.pl In the formation of metal complexes, these frequencies are observed to shift, indicating the coordination of the oxygen and nitrogen atoms to the metal center. icm.edu.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of the hydrogen and carbon atoms within the molecule.

The experimental ¹H NMR spectrum of this compound in CDCl₃ shows a sharp singlet at 8.30 ppm, which is assigned to the proton of the CH=NOH group. icm.edu.pl Multiplet signals observed between 7.48 and 7.89 ppm correspond to the aromatic protons. icm.edu.pl Another report indicates a singlet at 10.20 ppm, attributed to the –OH proton of the oxime. icm.edu.pl

The ¹³C NMR spectrum in DMSO reveals a signal at 161.01 ppm, corresponding to the carbon of the C=N-OH group. icm.edu.pl The aromatic carbon signals appear in the range of 129.70 to 133.30 ppm. icm.edu.pl

The following interactive data tables summarize the reported experimental spectroscopic data for this compound, which can be used for the validation of computationally predicted parameters.

Experimental Infrared (IR) Spectral Data for this compound

| Functional Group | Experimental Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| –OH (oxime) | 3294 (broad) icm.edu.pl | Stretching |

| –C=N (azomethine) | 1633 icm.edu.pl | Stretching |

Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton Assignment | Experimental Chemical Shift (ppm) | Solvent |

|---|---|---|

| CH=NOH | 8.30 (singlet) icm.edu.pl | CDCl₃ |

| Ar-H | 7.48 - 7.89 (multiplet) icm.edu.pl | CDCl₃ |

| -OH | 10.20 (singlet) icm.edu.pl | Not specified in detail |

Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Assignment | Experimental Chemical Shift (ppm) | Solvent |

|---|---|---|

| C=N-OH | 161.01 icm.edu.pl | DMSO |

| Ar-C | 129.70 - 133.30 icm.edu.pl | DMSO |

The comparison of such experimental data with theoretically calculated values is a critical step in the structural elucidation and electronic characterization of this compound and its derivatives. The close agreement between predicted and observed spectra would validate the computational model and allow for a more detailed assignment of the spectral features.

Future Directions and Emerging Research Avenues for 5 Bromo 2 Fluoro Benzaldehyde Oxime

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of 5-bromo-2-fluoro-benzaldehyde oxime typically involves the condensation reaction of 5-bromo-2-fluorobenzaldehyde (B134332) with hydroxylamine (B1172632) hydrochloride in the presence of a base. While effective, future research could focus on developing more sustainable and efficient synthetic protocols. This includes exploring greener solvents, alternative catalysts, and flow chemistry approaches to minimize waste and enhance reaction efficiency.

One promising avenue is the development of one-pot syntheses that combine the formation of the benzaldehyde (B42025) precursor and its subsequent oximation. For instance, methods for the synthesis of 5-bromo-2-fluorobenzaldehyde itself, such as the bromination of o-fluorobenzaldehyde using reagents like N-bromosuccinimide or potassium bromate (B103136) under Lewis acid catalysis, could be integrated into a continuous process. google.comchemicalbook.com Furthermore, exploring enzymatic or biocatalytic methods for oxime formation could offer a highly selective and environmentally benign alternative to traditional chemical methods.

Future research could also investigate the synthesis of this compound derivatives with varied substitution patterns on the aromatic ring. This would involve developing selective functionalization strategies that can introduce additional chemical handles, paving the way for a broader range of applications.

Exploration of Uncharted Reactivity Patterns and Derivatization Strategies

The reactivity of this compound is largely governed by the interplay of its three key functional components: the oxime group, the bromine atom, and the fluorine atom. While the oxime group is known to participate in reactions such as Beckmann rearrangements and cycloadditions, the specific influence of the halogen substituents on these transformations remains an area for deeper exploration. nsf.govwikipedia.org

Future research should focus on systematically investigating the reactivity of the oxime N-O bond. researchgate.net This could involve studying its fragmentation under thermal or photochemical conditions to generate iminyl radicals, which can then be trapped in various intramolecular and intermolecular processes to construct complex nitrogen-containing heterocycles. researchgate.net The electronic effects of the bromine and fluorine atoms are expected to modulate the stability and reactivity of these radical intermediates, offering opportunities for fine-tuning reaction outcomes.

Derivatization strategies should also be a key focus. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups. Similarly, the fluorine atom can influence the compound's physical and biological properties and may participate in nucleophilic aromatic substitution reactions under specific conditions. A systematic study of these derivatization reactions will be crucial for creating a diverse library of this compound analogs with tailored properties.

Computational Design and Predictive Modeling for New Materials and Functional Molecules

The integration of computational chemistry and predictive modeling will be instrumental in accelerating the discovery of new materials and functional molecules derived from this compound. Density functional theory (DFT) and other quantum chemical methods can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of the parent molecule and its derivatives. researchgate.net

Computational studies can predict the outcomes of various chemical reactions, guiding the design of synthetic experiments and minimizing trial-and-error approaches. For example, modeling the transition states of potential reaction pathways can provide insights into reaction mechanisms and selectivity. This is particularly relevant for understanding the regioselectivity of derivatization reactions and the stereoselectivity of cycloaddition reactions involving the oxime group.

Furthermore, predictive modeling can be used to design novel materials with specific properties. By calculating parameters such as molecular polarizability and hyperpolarizability, it is possible to screen for candidates with promising nonlinear optical (NLO) properties. nih.gov Similarly, modeling the interactions of these molecules with biological targets can aid in the rational design of new therapeutic agents. mdpi.com The ability to predict properties before synthesis will significantly streamline the development of new functional materials and molecules.

Interdisciplinary Research Integrating Synthesis, Characterization, and Theoretical Modeling

The full potential of this compound can only be realized through a highly interdisciplinary research approach that combines synthetic chemistry, advanced characterization techniques, and theoretical modeling. nih.govunibo.it This synergistic approach will enable a comprehensive understanding of the structure-property relationships of this versatile molecule and its derivatives.

Synthetic chemists will be tasked with developing efficient and scalable routes to the parent compound and its analogs. Advanced characterization techniques, such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry, will be essential for unambiguously determining the structure and purity of these new compounds. unibo.itresearchgate.net These experimental data will, in turn, provide crucial benchmarks for validating and refining theoretical models.

The collaboration between experimentalists and theoreticians will create a powerful feedback loop. Theoretical predictions will guide synthetic efforts toward the most promising targets, while experimental results will provide the necessary data to improve the accuracy of the computational models. researchgate.net This integrated approach will be critical for exploring applications in diverse fields, including materials science, where oxime-containing compounds have shown potential in dynamic materials and polymers, and medicinal chemistry, where the oxime moiety is a key feature in many bioactive compounds. mdpi.comrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.